Cas no 794-94-5 (4-Methoxybenzoic Anhydride)

4-Methoxybenzoic Anhydride structure
4-Methoxybenzoic Anhydride structure
Nome del prodotto:4-Methoxybenzoic Anhydride
Numero CAS:794-94-5
MF:C16H14O5
MW:286.279365062714
MDL:MFCD00017175
CID:83082
PubChem ID:87560479

4-Methoxybenzoic Anhydride Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Methoxybenzoic anhydride
    • p-Anisic anhydride
    • (4-methoxybenzoyl) 4-methoxybenzoate
    • PMBA
    • p-Anisic acid anhydride
    • Benzoic acid, 4-methoxy-, anhydride
    • p-Methoxybenzoic anhydride
    • 4-Anisic anhydride
    • 4-Methoxybenzoic acid anhydride
    • YGMHIBLUWGDWKP-UHFFFAOYSA-N
    • 8835J9XXY8
    • 4-Methoxyphenyl anhydride
    • 4-MethoxybenzoicAnhydride
    • anisic anhydride
    • 4-Methoxyphenyl anhydride #
    • BRN 0545712
    • UNII-8835J9XXY8
    • NS00038042
    • CS-0204328
    • NSC101011
    • D91561
    • Benzoic acid,4-methoxy-,1,1'-anhydride
    • FS-4294
    • 794-94-5
    • InChI=1/C16H14O5/c1-19-13-7-3-11(4-8-13)15(17)21-16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H
    • SCHEMBL247019
    • bis-(4-methoxybenzoic)-anhydride
    • MFCD00017175
    • FT-0618919
    • NSC 101011
    • DTXSID40229637
    • EINECS 212-345-6
    • AKOS003235265
    • 4-10-00-00394 (Beilstein Handbook Reference)
    • BENZOIC ACID, 4-METHOXY-, 1,1'-ANHYDRIDE
    • NSC-101011
    • 4-Methoxy-benzoic acid 4-methoxy-benzoyl ester
    • Benzoic acid, 4-methoxy-, anhydride (9CI)
    • p-Anisic anhydride (7CI, 8CI)
    • STK423366
    • DTXCID90152128
    • 4-Methoxybenzoic Anhydride
    • MDL: MFCD00017175
    • Inchi: 1S/C16H14O5/c1-19-13-7-3-11(4-8-13)15(17)21-16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3
    • Chiave InChI: YGMHIBLUWGDWKP-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC(OC)=CC=1)OC(C1C=CC(OC)=CC=1)=O
    • BRN: 0545712

Proprietà calcolate

  • Massa esatta: 286.08400
  • Massa monoisotopica: 286.084
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 6
  • Complessità: 318
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.2
  • Superficie polare topologica: 61.8
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Polvere di cristallo giallo chiaro bianco
  • Densità: 1.2638 (rough estimate)
  • Punto di fusione: 96.0 to 100.0 deg-C
  • Punto di ebollizione: 310°C/10mmHg(lit.)
  • Punto di infiammabilità: 202.3 °C
  • Indice di rifrazione: 1.5000 (estimate)
  • Coefficiente di ripartizione dell'acqua: Soluble in alcohol, ether. Insoluble in water.
  • PSA: 61.83000
  • LogP: 2.70100
  • Sensibilità: Moisture Sensitive
  • Solubilità: Non determinato

4-Methoxybenzoic Anhydride Informazioni sulla sicurezza

4-Methoxybenzoic Anhydride Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D751707-5g
4-Methoxybenzoic anhydride
794-94-5 97.0%
5g
$160 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1274998-5g
4-Methoxybenzoic anhydride
794-94-5 98%
5g
¥794.00 2024-07-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M157931-1g
4-Methoxybenzoic Anhydride
794-94-5 >97.0%(GC)(T)
1g
¥234.90 2023-09-02
TRC
M219005-500mg
4-Methoxybenzoic Anhydride
794-94-5
500mg
$ 65.00 2022-06-04
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M1973-5G
4-Methoxybenzoic Anhydride
794-94-5 >97.0%(GC)(T)
5g
¥460.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M1973-5g
4-Methoxybenzoic Anhydride
794-94-5 97.0%(GC&T)
5g
¥650.0 2022-06-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L06180-25g
4-Methoxybenzoic anhydride, 98%
794-94-5 98%
25g
¥6272.00 2023-02-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L06180-5g
4-Methoxybenzoic anhydride, 98%
794-94-5 98%
5g
¥1634.00 2023-02-25
Fluorochem
018192-1g
p-Anisic anhydride
794-94-5 95%
1g
£11.00 2022-03-01
Aaron
AR0052ID-5g
4-Methoxybenzoic anhydride
794-94-5 97%
5g
$91.00 2023-12-13

4-Methoxybenzoic Anhydride Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Trichloroisocyanuric acid ,  Triphenylphosphine Solvents: Dichloromethane
1.2 15 min, rt
1.3 40 min, rt
Riferimento
Facile and direct synthesis of symmetrical acid anhydrides using a newly prepared powerful and efficient mixed reagent
Rouhi-Saadabad, Hamed; Akhlaghinia, Batool, Chemical Papers, 2015, 69(3), 479-485

Synthetic Routes 2

Condizioni di reazione
Riferimento
Synthesis of Biaryls via Decarbonylative Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Anhydrides
Zhou, Jing-Ya; Liu, Rui-Qing; Wang, Cheng-Yi; Zhu, Yong-Ming, Journal of Organic Chemistry, 2020, 85(21), 14149-14157

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Thionyl chloride ,  Pyridine, 4-ethenyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene Solvents: Dichloromethane
Riferimento
Phase-managed organic synthesis. 3. Symmetrical anhydrides from carboxylic acids via polymer-assisted reaction
Fife, Wilmer K.; Zhang, Zhi Dong, Tetrahedron Letters, 1986, 27(41), 4937-40

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Zinc chloride ,  Oxygen Solvents: Acetonitrile ;  7 h, reflux
Riferimento
ZnCl2-mediated synthesis of carboxylic anhydrides using 2-acyl-4,5-dichloropyridazin-3(2H)-ones
Park, Yong-Dae; Kim, Jeum-Jong; Kim, Ho-Kyun; Cho, Su-Dong; Kang, Young-Jin; et al, Synthetic Communications, 2005, 35(3), 371-378

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Water Solvents: Acetone ;  120 min, rt
Riferimento
Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method
Dhimitruka, Ilirian; Santa Lucia, John Jr., Organic Letters, 2006, 8(1), 47-50

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine ,  4,5-Dichloro-2-[(4-nitrophenyl)sulfonyl]-3(2H)-pyridazinone Solvents: Tetrahydrofuran ;  23 h, reflux; reflux → rt
1.2 Solvents: Dichloromethane ;  rt
Riferimento
Facile synthesis of carboxylic anhydrides using 4,5-dichloro-2-[(4-nitrophenyl)sulfonyl]pyridazin-3(2H)-one
Kim, Jeum-Jong; Park, Yong-Dae; Lee, Woo Song; Cho, Su-Dong; Yoon, Yong-Jin, Synthesis, 2003, (10), 1517-1520

Synthetic Routes 7

Condizioni di reazione
1.1 Catalysts: Tosyl chloride (reaction product with PVB cross-linked poly(4-vinylpyridine)) ,  Poly(4-vinylpyridine) (reaction product with tosyl chloride and with PVB cross-linked) Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Potassium carbonate ;  20 min, rt
Riferimento
A mild, clean, and simple synthesis of symmetrical carboxylic anhydrides from carboxylic acids using a polymer supported tosyl chloride
Zarchi, M. A. Karimi; Mirjalili, B. F.; Kahrizsangi, Z. Shamsi; Tayefi, M., Journal of the Iranian Chemical Society, 2010, 7(2), 455-460

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Dimethylformamide ,  2,4,6-Trimethylpyridine ,  Carbon tetrabromide ;  0.5 h, rt
Riferimento
Light-Enabled Synthesis of Anhydrides and Amides
McCallum, Terry; Barriault, Louis, Journal of Organic Chemistry, 2015, 80(5), 2874-2878

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,3-Bis(diphenylphosphino)propane Solvents: Dimethylformamide ;  1 atm, rt; 6 h, 115 °C
Riferimento
Carboxylic acid anhydrides via Pd-catalyzed carbonylation of aryl halides at atmospheric CO pressure
Li, Yang; Xue, Dong; Wang, Chao; Liu, Zhao-Tie; Xiao, Jianliang, Chemical Communications (Cambridge, 2012, 48(9), 1320-1322

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Triphosgene Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ;  2.5 h, 50 °C; 0.5 h, 50 °C
Riferimento
An efficient method for preparation of acyl chlorides and symmetrical anhydrides from carboxylic acids with BTC/DMF
Chen, Zhiwei; Jiang, Ling; Su, Weike; Xu, Zhijun, Journal of the Chemical Society of Pakistan, 2012, 34(4), 1003-1006

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: Zirconium dioxide (sulfated) ,  Sulfuric acid ,  Polyethylene glycol ;  rt; 1.5 h, 40 °C
Riferimento
Efficient and convenient synthesis of symmetrical carboxylic anhydrides from carboxylic acids with sulfated zirconia by phase transfer catalysis
Hu, Yu Lin; Zhao, Xing E.; Lu, Ming, Bulletin of the Chemical Society of Ethiopia, 2011, 25(2), 255-262

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C → rt; 5 - 10 min, rt
Riferimento
Acid anhydrides and the unexpected N,N-diethylamides derived from the reaction of carboxylic acids with Ph3P/I2/Et3N
Phakhodee, Wong; Duangkamol, Chuthamat; Wangngae, Sirilak; Pattarawarapan, Mookda, Tetrahedron Letters, 2016, 57(3), 325-328

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  rt → 70 °C; 1 h, 70 °C
1.2 Reagents: Pyridine Solvents: Toluene ;  0 °C
1.3 20 °C; 2 h, reflux
Riferimento
Organocatalytic Desymmetrisation of Fittig's Lactones: Deuterium as a Reporter Tag for Hidden Racemisation
Spranitz, Peter; Soregi, Petra; Botlik, Bence Bela; Berta, Mate; Soos, Tibor, Synthesis, 2019, 51(5), 1263-1272

Synthetic Routes 14

Condizioni di reazione
1.1 Catalysts: Oxalyl chloride ,  Triphenylphosphine oxide Solvents: Acetonitrile ;  rt; 10 min, rt
1.2 Reagents: Triethylamine ;  1 h, 30 °C
Riferimento
A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride
Lu, Mengyu; Fan, Huihui; Liu, Qing; Sun, Xiaoling, ACS Omega, 2022, 7(38), 34352-34358

4-Methoxybenzoic Anhydride Raw materials

4-Methoxybenzoic Anhydride Preparation Products

4-Methoxybenzoic Anhydride Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:794-94-5)4-Methoxybenzoic Anhydride
A1207101
Purezza:99%
Quantità:25g
Prezzo ($):266.0